

An In-depth Technical Guide to 2-Methyl-5-(methylthio)furan

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Compound of Interest

Compound Name: 2-Methyl-5-(methylthio)furan

Cat. No.: B085443

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Abstract

This technical guide provides a comprehensive characterization of **2-Methyl-5-(methylthio)furan**, a heterocyclic organic compound with significant applications in the flavor and fragrance industry. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of its chemical and physical properties, spectroscopic data, synthesis, chemical reactivity, and analytical methodologies. While its primary role is as a flavoring agent, this guide also explores the broader context of furan derivatives' biological activities, providing a foundation for potential future research into the pharmacological applications of this compound.

Introduction

2-Methyl-5-(methylthio)furan (CAS No. 13678-59-6) is a sulfur-containing furan derivative that contributes to the sensory profile of various food products, most notably coffee.^[1] Its distinct sulfurous, roasted, and slightly onion-like aroma makes it a valuable component in the formulation of savory flavors.^{[2][3]} The furan scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.^{[4][5][6]} This guide aims to provide a detailed technical overview of **2-Methyl-5-(methylthio)furan**, consolidating available scientific data to support its use in research and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **2-Methyl-5-(methylthio)furan** is essential for its handling, application, and analysis.

Identifiers and Molecular Structure

Identifier	Value
CAS Number	13678-59-6[2]
Molecular Formula	C ₆ H ₈ OS[2]
Molecular Weight	128.19 g/mol [1]
IUPAC Name	2-methyl-5-(methylthio)furan[1]
Synonyms	5-Methyl-2-(methylthio)furan, Methyl 5-methylfuryl sulfide[2]
SMILES	<chem>CC1=CC=C(O1)SC</chem> [2]
InChI	InChI=1S/C6H8OS/c1-5-3-4-6(7-5)8-2/h3-4H,1-2H3[1]

Physical Properties

Property	Value	Source
Appearance	Colorless to pale yellow liquid	[3]
Boiling Point	66-67 °C at 23 mmHg	[4]
Flash Point	51.67 °C (125.00 °F)	[3]
Specific Gravity	1.055 - 1.059 @ 20°C	[3]
Refractive Index	1.514 - 1.520 @ 20°C	[3]
Solubility	Insoluble in water; soluble in ethanol, methanol, isopropanol, and corn oil.	[2]
Vapor Pressure	1.4461 hPa @ 20°C (estimated)	[2]

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the unambiguous identification and quality control of **2-Methyl-5-(methylthio)furan**.

Mass Spectrometry (MS)

The electron ionization mass spectrum of **2-Methyl-5-(methylthio)furan** is characterized by a molecular ion peak (M^+) at m/z 128, corresponding to its molecular weight. The fragmentation pattern provides structural information, with the most abundant fragments aiding in its identification. The NIST WebBook provides access to the mass spectrum of this compound.^[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

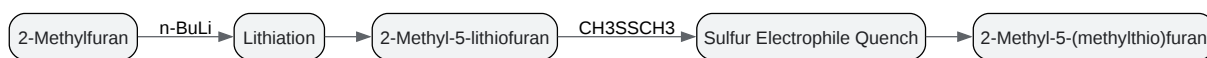
While specific, experimentally derived NMR data for **2-Methyl-5-(methylthio)furan** is not readily available in the searched literature, predictions and comparisons with similar structures can provide an expected spectral profile. For reference, the ^1H NMR spectrum of the related compound 2-methylfuran in CDCl_3 shows signals for the furan protons between δ 5.9 and 7.3 ppm and the methyl protons around δ 2.3 ppm.^[8] The presence of the methylthio group at the 5-position in the target molecule would influence the chemical shifts of the furan protons.

Infrared (IR) Spectroscopy

Similarly, specific IR data for **2-Methyl-5-(methylthio)furan** is not widely published. However, based on its structure, the IR spectrum is expected to exhibit characteristic absorption bands for C-H stretching of the methyl group and the furan ring, C=C stretching of the furan ring, and C-O and C-S stretching vibrations. The IR spectrum of the related compound 2-methyl-5-[(methylthio)methyl]furan can offer some comparative insights.^[2]

Synthesis and Manufacturing

While **2-Methyl-5-(methylthio)furan** is commercially available from various suppliers specializing in aroma chemicals, detailed public-domain laboratory synthesis protocols are scarce.^[3] The general synthesis of substituted furans often involves multi-step processes. A plausible synthetic approach could involve the lithiation of 2-methylfuran followed by quenching with a sulfur electrophile, such as dimethyl disulfide.



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Caption: Plausible synthetic route to **2-Methyl-5-(methylthio)furan**.

Chemical Reactivity

The reactivity of **2-Methyl-5-(methylthio)furan** is governed by the electron-rich furan ring, which is susceptible to electrophilic substitution, and the presence of the methyl and methylthio substituents.

Electrophilic Aromatic Substitution

The furan ring is highly activated towards electrophilic attack, with a preference for substitution at the C5 position.[9] In **2-Methyl-5-(methylthio)furan**, the C5 position is already substituted, directing potential electrophilic attack to the other available positions on the furan ring. The electron-donating nature of the methyl and methylthio groups further enhances the reactivity of the ring.

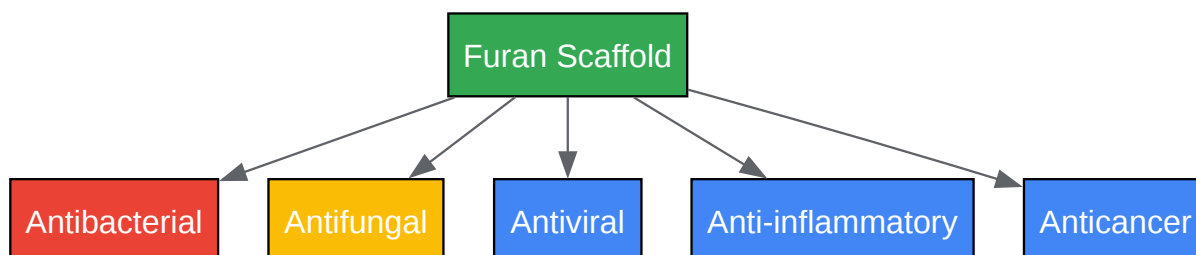
Diels-Alder Reaction

Furan can act as a diene in Diels-Alder reactions, although its aromatic character can make it less reactive than non-aromatic dienes.[7] The presence of substituents on the furan ring can influence the rate and stereoselectivity of these cycloaddition reactions.[5]

Biological Activity and Potential Applications in Drug Development

While **2-Methyl-5-(methylthio)furan** is primarily utilized as a flavoring agent, the furan scaffold is of significant interest in medicinal chemistry.[1][4] Furan derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[4][5][6] The furan ring can act as a bioisostere for other aromatic systems, such as phenyl or thiophene rings, potentially improving the pharmacokinetic and pharmacodynamic profiles of drug candidates.[4]

Currently, there is a lack of specific studies on the biological activities and pharmacological mechanisms of **2-Methyl-5-(methylthio)furan**. This presents an opportunity for future research to explore its potential as a lead compound in drug discovery programs.



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Caption: Reported biological activities of furan derivatives.

Analytical Methodology

The quantitative analysis of **2-Methyl-5-(methylthio)furan**, particularly in complex matrices like food products, is typically performed using gas chromatography coupled with mass spectrometry (GC-MS).

Experimental Protocol: Headspace GC-MS Analysis of Furan Derivatives

This protocol is a general method for the analysis of volatile furan derivatives in food samples and can be adapted for the specific quantification of **2-Methyl-5-(methylthio)furan**.

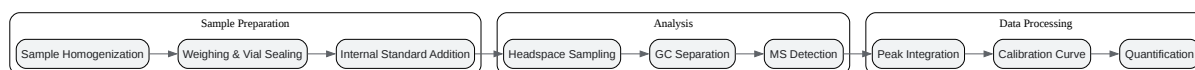
Objective: To quantify the concentration of **2-Methyl-5-(methylthio)furan** in a food matrix.

Methodology:

- Sample Preparation:
 - Homogenize the solid or semi-solid food sample.
 - Weigh a precise amount of the homogenized sample (e.g., 1-5 g) into a headspace vial.

- For liquid samples, directly pipette a known volume into the vial.
- Add a known amount of a suitable internal standard (e.g., a deuterated analog if available).
- Seal the vial immediately with a PTFE/silicone septum and an aluminum cap.
- Headspace Sampling:
 - Place the vial in the autosampler of the headspace unit.
 - Equilibrate the sample at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.
 - Inject a specific volume of the headspace gas into the GC inlet.
- GC-MS Analysis:
 - Gas Chromatograph (GC) Conditions:
 - Column: A capillary column suitable for volatile compounds (e.g., DB-WAX or equivalent).
 - Inlet Temperature: 200-250°C.
 - Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 220-240°C) at a controlled rate (e.g., 5-10°C/min).
 - Carrier Gas: Helium at a constant flow rate.
 - Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, monitoring the characteristic ions of **2-Methyl-5-(methylthio)furan** and the internal standard.

- Mass Range: Scan a relevant mass range (e.g., m/z 35-200) if operating in full scan mode for initial identification.
- Quantification:
 - Generate a calibration curve using standards of **2-Methyl-5-(methylthio)furan** of known concentrations.
 - Calculate the concentration of the analyte in the sample by comparing its peak area to that of the internal standard and referencing the calibration curve.



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Caption: Workflow for the GC-MS analysis of **2-Methyl-5-(methylthio)furan**.

Safety and Handling

2-Methyl-5-(methylthio)furan is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition.[3] It can cause skin, eye, and respiratory irritation.[3] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Methyl-5-(methylthio)furan is a well-characterized compound with established applications in the flavor industry. Its synthesis, reactivity, and analytical determination are based on standard principles of organic and analytical chemistry. While its biological activity has not been extensively studied, the prevalence of the furan scaffold in pharmacologically active molecules suggests that **2-Methyl-5-(methylthio)furan** could be a subject of interest for future research

in drug discovery and development. This guide provides a solid foundation of its core characteristics to support such endeavors.

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